2-Acetyl-3-bromofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

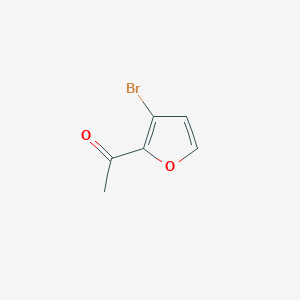

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZZLTOSEPARRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462250 | |

| Record name | 2-Acetyl-3-bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-29-2 | |

| Record name | 1-(3-Bromo-2-furanyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 2-Acetyl-3-bromofuran?

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetyl-3-bromofuran (CAS No. 22037-29-2). As a substituted furan, this compound holds significant interest for its potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical characteristics, spectroscopic signature, synthesis, and reactivity. The information presented is intended to support researchers in the effective handling, characterization, and utilization of this versatile chemical intermediate.

Introduction

This compound, with the IUPAC name 1-(3-bromofuran-2-yl)ethanone, is a halogenated heterocyclic ketone.[1][2] Its structure, featuring a furan ring substituted with both an acetyl and a bromo group, imparts a unique chemical reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[2] The furan moiety is a common scaffold in numerous biologically active compounds, and the presence of the bromine atom and the acetyl group provides reactive handles for a variety of chemical transformations. This guide aims to provide a detailed repository of its known physical and chemical properties to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in experimental work, influencing decisions on reaction conditions, purification methods, and storage. While extensive experimental data for this compound is not widely available in common databases, the following table summarizes the key known and computed physicochemical properties. For context, the experimental properties of the related compound 3-bromofuran are also included.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromofuran (for comparison) |

| Molecular Formula | C₆H₅BrO₂[1][2] | C₄H₃BrO[3] |

| Molecular Weight | 189.01 g/mol [1][2] | 146.971 g·mol−1[3] |

| Appearance | Not explicitly reported; likely a solid or liquid | Colorless to light yellow liquid[3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 102.5 to 102.6 °C[3] |

| Density | Data not available | 1.6606 g/cm³ at 20 °C[3] |

| Solubility | Data not available | Data not available |

| XLogP3 (Computed) | 1.7[4] | Not available |

| Topological Polar Surface Area (Computed) | 30.2 Ų[4] | Not available |

It is important to note that the values for this compound are primarily computed, and experimental determination is recommended for precise applications.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups on the furan ring.

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing acetyl group deactivates the furan ring towards electrophilic substitution, while the bromine atom can readily participate in nucleophilic substitution reactions. This makes this compound a versatile intermediate for introducing the acetyl-furan moiety into larger molecules.[2]

Spectroscopic Profile

Based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the two protons on the furan ring and the three protons of the methyl group in the acetyl function. The chemical shifts and coupling constants of the furan protons would be indicative of their relative positions.

-

¹³C NMR: Resonances for the six carbon atoms in the molecule, including the two carbonyl carbons and the four carbons of the furan ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and vibrations associated with the C-Br bond and the furan ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and bromine atom.

Synthesis of this compound

This compound can be synthesized through two primary routes, both of which are common transformations in organic chemistry.[2]

Method A: Acetylation of 3-Bromofuran

This method involves the Friedel-Crafts acetylation of 3-bromofuran using an acetylating agent such as acetic anhydride, typically in the presence of a Lewis acid catalyst.

Caption: Synthesis of this compound via acetylation of 3-bromofuran.

Method B: Bromination of 2-Acetylfuran

Alternatively, this compound can be prepared by the bromination of 2-acetylfuran. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Caption: Synthesis of this compound via bromination of 2-acetylfuran.

Representative Experimental Protocol: Bromination of 2-Acetylfuran

The following is a generalized protocol for the bromination of an acetylfuran derivative. Note: This protocol is illustrative and should be adapted and optimized based on literature precedents for the specific substrate and performed with appropriate safety precautions.

Materials:

-

2-Acetylfuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or other suitable solvent)

-

Benzoyl peroxide (initiator)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. While there are notable gaps in the experimental data, the provided information on its structure, reactivity, and synthesis serves as a useful resource for researchers. Further experimental characterization of its physical properties and spectroscopic data is warranted to fully unlock its potential in various scientific applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl bromide. Retrieved from [Link]

-

Wikipedia. (2023, December 27). 2-Acetylfuran. In Wikipedia. Retrieved from [Link]

-

MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link]

-

PubMed. (2010). 1-(3-Bromo-2-thien-yl)ethanone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: 3-(Substituted aryl)-1-(benzofuran-2-yl)-2-propenones. Part 1. Synthesis and Characterization of Some Novel Chalcones. Retrieved from [Link]

-

Wikipedia. (2023, March 21). 3-Bromofuran. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

Sources

- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 2. Buy this compound | 22037-29-2 [smolecule.com]

- 3. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Acetyl-3-bromofuran for Researchers and Drug Development Professionals

An Essential Heterocyclic Building Block: Synthesis, Characterization, and Applications of 1-(3-bromofuran-2-yl)ethanone

This guide provides a comprehensive technical overview of 2-Acetyl-3-bromofuran, a key intermediate in synthetic and medicinal chemistry. With the CAS Number 22037-29-2 and the IUPAC name 1-(3-bromofuran-2-yl)ethanone , this disubstituted furan serves as a versatile scaffold for the development of novel therapeutic agents. This document details its chemical properties, provides validated synthetic protocols, outlines methods for its characterization, and explores its current and potential applications in the field of drug discovery.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₆H₅BrO₂ and a molecular weight of 189.01 g/mol .[1][2] The presence of the electron-withdrawing acetyl group and the bromine atom on the furan ring significantly influences its reactivity, making it a valuable synthon for further chemical modifications.

| Property | Value |

| CAS Number | 22037-29-2[1][2] |

| IUPAC Name | 1-(3-bromofuran-2-yl)ethanone[1][2] |

| Molecular Formula | C₆H₅BrO₂[1][2] |

| Molecular Weight | 189.01 g/mol [1][2] |

| Canonical SMILES | CC(=O)C1=C(Br)C=CO1 |

| InChI Key | QPZZLTOSEPARRM-UHFFFAOYSA-N |

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-bromofuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the furan ring, preferentially at the 2-position due to the directing effect of the bromine atom and the inherent reactivity of the furan ring.

Reaction Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[3] This acylium ion then attacks the electron-rich furan ring to form a resonance-stabilized intermediate, which subsequently loses a proton to restore aromaticity and yield the final product.

Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromofuran

-

Acetic anhydride

-

Anhydrous Tin(IV) chloride (SnCl₄) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromofuran (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Lewis Acid: Slowly add anhydrous Tin(IV) chloride (1.1 eq) to the stirred solution via a syringe.

-

Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization and Spectroscopic Data

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the furan ring protons and the methyl protons of the acetyl group. The furan protons will appear as doublets in the aromatic region, with coupling constants characteristic of the furan ring. The methyl protons will appear as a singlet in the aliphatic region. |

| ¹³C NMR | Resonances for the two carbonyl carbons (acetyl and furan ring), the furan ring carbons (with one directly attached to bromine showing a characteristic shift), and the methyl carbon of the acetyl group. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone, typically in the range of 1660-1700 cm⁻¹. Bands corresponding to C-H and C-O stretching of the furan ring will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 189.01 g/mol , along with a characteristic isotopic pattern due to the presence of a bromine atom (M+2 peak of nearly equal intensity). Fragmentation patterns will likely show the loss of the acetyl group and bromine. |

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The acetyl group can be a site for further derivatization, while the bromine atom can be readily displaced via various cross-coupling reactions, allowing for the introduction of diverse substituents.

Precursor for Bioactive Molecules

The furan nucleus is a common motif in a wide range of biologically active natural products and synthetic compounds.[4] Derivatives of furan and its benzofused analog, benzofuran, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

Role in the Synthesis of Novel Therapeutics

The 2-acetyl and 3-bromo functionalities on the furan ring provide two distinct points for chemical modification, making this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Caption: Derivatization pathways of this compound for the generation of novel bioactive compounds.

Studies on related benzofuran structures have shown that the introduction of different substituents can significantly modulate their biological activity.[4][5] For instance, certain substituted benzofurans have been identified as potent inhibitors of signal transducer and activator of transcription 3 (STAT3), a promising target for cancer therapy.[5] The strategic modification of the this compound core could lead to the discovery of novel drug candidates with improved efficacy and selectivity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse molecular architectures. The established biological potential of the furan and benzofuran scaffolds underscores the importance of this compound as a key intermediate in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479. National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4998. [Link]

-

Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28474-28493. [Link]

-

Napiórkowska, M., Kiernozek-Kalińska, E., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., & Wolska, I. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

PubChem. This compound | C6H5BrO2 | CID 11321414. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2218. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 143-152. [Link]

-

Patel, H. V., & Kavathia, D. M. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 9(2), 1-10. [Link]

-

PubChem. 2-Acetylbenzofuran | C10H8O2 | CID 15435. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

Bhat, K. I., Sufeera, K., & Kumar, P. C. S. (2011). Synthesis, Characterization and Biological Activity Studies of 1, 3, 4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 282-287. [Link]

-

University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Zhou, J., Ding, G., & Tian, P. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. Bioorganic & Medicinal Chemistry, 28(24), 115822. [Link]

-

Nguyen, T. P. A., Tran, T. D., & Le, T. H. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 687. [Link]

-

Hector, R. F., & Schaller, R. A. (2006). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 50(11), 3764-3772. [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]

-

PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

Studylib. Friedel-Crafts Acetylation of Bromobenzene. [Link]

Sources

- 1. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents [mdpi.com]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-bromofuran-2-yl)ethanone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-bromofuran-2-yl)ethanone, a key heterocyclic building block in organic synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, a validated synthesis protocol, and its potential applications in medicinal chemistry and materials science. This information is intended to empower researchers and professionals in their synthetic endeavors and drug discovery programs.

Introduction and Chemical Identity

1-(3-bromofuran-2-yl)ethanone, also known as 2-acetyl-3-bromofuran, is a halogenated furan derivative with significant potential as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of the furan ring, a bromine atom, and a ketone functionality provides multiple reactive sites for further chemical transformations, making it a valuable precursor for the construction of novel heterocyclic compounds.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-bromofuran-2-yl)ethanone | [1] |

| Synonym | This compound | [1] |

| CAS Number | 22037-29-2 | [2] |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| SMILES | CC(=O)C1=C(C=CO1)Br | [2] |

Molecular Structure and Weight

The molecular structure of 1-(3-bromofuran-2-yl)ethanone consists of a furan ring substituted at the 2-position with an acetyl group and at the 3-position with a bromine atom. The exact molecular weight is 189.01 g/mol .[1][2]

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the three protons of the acetyl methyl group. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationship.

-

¹³C NMR: The carbon-13 NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the furan ring will be particularly informative for structural confirmation.[3][4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-bromofuran-2-yl)ethanone will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations of the furan ring and the methyl group, as well as the C-Br stretching vibration.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z 189 and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Synthesis of 1-(3-bromofuran-2-yl)ethanone

A plausible and efficient method for the synthesis of 1-(3-bromofuran-2-yl)ethanone is the Friedel-Crafts acylation of 3-bromofuran with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5][6]

4.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of 1-(3-bromofuran-2-yl)ethanone via Friedel-Crafts acylation.

Sources

- 1. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. treenablythe.weebly.com [treenablythe.weebly.com]

- 5. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Abstract

2-Acetyl-3-bromofuran is a highly versatile and reactive building block in modern organic and medicinal chemistry. Its unique trifunctional nature, possessing a nucleophilic furan ring, an electrophilic acetyl group, and a reactive carbon-bromine bond, opens a gateway to a diverse array of complex molecular architectures. This technical guide delves into the primary research applications of this compound, with a particular focus on its pivotal role in the synthesis of biologically active thiazole derivatives and its utility in palladium-catalyzed cross-coupling reactions. We will explore the underlying chemical principles, provide detailed experimental protocols, and present data that underscore the strategic importance of this compound in the development of novel therapeutic agents.

Introduction: The Strategic Value of this compound

The furan nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the furan ring provides a powerful tool for modulating these biological effects and for the construction of novel chemical entities. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its substituents. The acetyl group can participate in condensations and other transformations, while the bromine atom is amenable to a variety of cross-coupling and substitution reactions.[3] This guide will illuminate the primary pathways through which researchers can leverage the unique chemical properties of this compound to accelerate drug discovery and development programs.

Core Application I: Synthesis of 2-Amino-4-(furan-3-yl)thiazole Derivatives

A cornerstone application of this compound is its use as a key precursor in the Hantzsch thiazole synthesis. This classical reaction provides a straightforward and efficient route to 2-aminothiazole derivatives, a class of compounds renowned for their diverse pharmacological activities.[4][5] The acetyl group of this compound serves as the α-haloketone equivalent required for the condensation with a thiourea or thioamide.

Mechanistic Rationale

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[4][6] In the context of this compound, the acetyl group provides the carbonyl component, and the adjacent bromine atom, while not directly participating in the initial condensation, is carried through to the final product, offering a handle for further diversification. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the carbonyl carbon of the 2-acetyl group.

-

Cyclization: Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto the carbon bearing the bromine, displacing the bromide ion.

-

Dehydration: A final dehydration step yields the aromatic 2-aminothiazole ring.

This reaction is highly efficient and allows for the introduction of a wide variety of substituents on the resulting thiazole ring, depending on the choice of the thiourea derivative.

Experimental Workflow and Protocol

The following workflow outlines the general procedure for the synthesis of 2-amino-4-(furan-3-yl)thiazole derivatives from this compound.

Caption: General workflow for the Hantzsch thiazole synthesis using this compound.

Detailed Protocol: Synthesis of 2-Amino-4-(3-bromofuran-2-yl)thiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(3-bromofuran-2-yl)thiazole.

Expected Outcomes and Data

The Hantzsch synthesis with this compound typically proceeds in good to excellent yields. The resulting 2-amino-4-(3-bromofuran-2-yl)thiazole derivatives are valuable intermediates for further functionalization, particularly at the bromine position.

| Starting Material | Thiourea Derivative | Product | Yield (%) | Reference |

| This compound | Thiourea | 2-Amino-4-(3-bromofuran-2-yl)thiazole | 85-95 | [4],[5] |

| This compound | N-Phenylthiourea | 2-(Phenylamino)-4-(3-bromofuran-2-yl)thiazole | 80-90 | [4],[5] |

Core Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the furan ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the furan ring, providing access to a vast chemical space of novel 3-aryl-2-acetylfurans.

Mechanistic Principles

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7][8] The catalytic cycle is well-established and generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Workflow and Protocol

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction with this compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol: Synthesis of 3-Phenyl-2-acetylfuran

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-2-acetylfuran.

Potential for Further Derivatization and Biological Screening

The resulting 3-aryl-2-acetylfurans are valuable intermediates for the synthesis of more complex molecules. The acetyl group can be further modified, for example, through reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build larger heterocyclic systems. These derivatives can then be screened for a variety of biological activities, leveraging the known pharmacological potential of the furan and biaryl motifs.[1][2]

| Arylboronic Acid | Product | Potential Biological Activity |

| Phenylboronic acid | 3-Phenyl-2-acetylfuran | Precursor for anti-inflammatory and anticancer agents |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-acetylfuran | Potential antioxidant and antimicrobial properties |

| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-2-acetylfuran | Precursor for CNS active compounds |

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands out as a powerful and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its ability to readily undergo both Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions provides medicinal chemists with efficient and modular routes to a vast array of structurally diverse molecules. The derivatives accessible from this starting material are primed for biological evaluation, particularly in the areas of anti-inflammatory and antimicrobial research. As the demand for new therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in accelerating the discovery of the next generation of medicines.

References

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Asif, M. (2022). A mini-review on the synthesis and biological potential of furan and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 485-502.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Molbank, 2022(4), M1493.

- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 735-738.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 27, 2026, from [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Organic Letters, 10(15), 3247–3250.

- Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2021). European Journal of Medicinal Chemistry, 213, 113169.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612.

- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 995-1000.

- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). Journal of Organic Chemistry & Chemical Sciences, 1(1), 103.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(82), 67015-67018.

- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). World Journal of Research and Review, 3(5), 52-57.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

- The Hantzsch Thiazole Synthesis. (2018).

- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). BMC Chemistry, 17(1), 83.

- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Mini-Reviews in Medicinal Chemistry, 22(19), 2539-2559.

- Thiazole derivatives with antimicrobial activity. (2023).

- Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. (2012). Journal of Pharmacy Research, 5(8), 4343-4347.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14269-14282.

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 2. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. wjrr.org [wjrr.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. rose-hulman.edu [rose-hulman.edu]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Acetyl-3-bromofuran

This Application Note is structured to provide a rigorous, regioselective synthesis protocol for 2-Acetyl-3-bromofuran , a critical intermediate in the development of anti-inflammatory and antimicrobial pharmacophores.

Executive Summary & Scientific Rationale

The synthesis of This compound (CAS 22037-29-2) presents a specific regiochemical challenge. Direct bromination of 2-acetylfuran typically yields the 5-bromo isomer due to the electronic directing effects of the furan ring and the electron-withdrawing acetyl group, which favors electrophilic substitution at the less sterically hindered and more activated C5 position.

To exclusively target the C2 position while retaining the bromine at C3, this protocol utilizes a Friedel-Crafts acylation of 3-bromofuran . The C2 position (alpha to the oxygen) is the most nucleophilic site on the 3-bromofuran ring, allowing for high regioselectivity under controlled Lewis or Brønsted acid catalysis.

Key Reaction Parameters

-

Substrate: 3-Bromofuran (Stabilized)

-

Acylating Agent: Acetic Anhydride (

) -

Catalyst: Phosphoric Acid (

) or Perchloric Acid ( -

Solvent: Neat or Dichloromethane (DCM) if temperature control is required.

Experimental Protocol

Reagents and Materials

| Component | Role | Purity/Grade | Hazard Class |

| 3-Bromofuran | Starting Material | >98% | Flammable, Irritant |

| Acetic Anhydride | Reagent | ACS Reagent | Corrosive, Lachrymator |

| Orthophosphoric Acid (85%) | Catalyst | ACS Reagent | Corrosive |

| Sodium Bicarbonate ( | Quenching Agent | Sat. Aq. Soln. | Irritant |

| Diethyl Ether / DCM | Extraction Solvent | HPLC Grade | Flammable / Toxic |

| Magnesium Sulfate ( | Drying Agent | Anhydrous | Irritant (Dust) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (

or -

Charging: Charge the flask with Acetic Anhydride (1.2 equivalents) .

-

Catalyst Addition: Cool the acetic anhydride to 0°C in an ice bath. Add the catalyst 85%

(0.1 equivalents) dropwise.-

Expert Insight: Although perchloric acid is cited in literature for higher reactivity, phosphoric acid minimizes the risk of forming unstable acetyl perchlorates while sufficiently activating the anhydride.

-

Phase 2: Acylation

-

Substrate Addition: Load 3-Bromofuran (1.0 equivalent) into the addition funnel.

-

Controlled Addition: Add the 3-bromofuran dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[7]

Phase 3: Workup and Purification

-

Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice/water slurry to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

-

Neutralization: Slowly neutralize the aqueous mixture with saturated

solution until pH ~7. Caution: -

Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (

mL). -

Drying: Combine organic layers, wash with brine (

mL), and dry over anhydrous -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–40°C.

-

Purification: Purify the crude residue via vacuum distillation or silica gel column chromatography (Gradient: 100% Hexane

95:5 Hexane:EtOAc).

Process Visualization (Graphviz)

The following diagram illustrates the critical path for the synthesis and isolation of this compound.

Figure 1: Operational workflow for the Friedel-Crafts acylation of 3-bromofuran.

Safety & Handling (Professional Laboratory Standards)

-

Perchloric Acid Warning: While some literature suggests perchloric acid (

) as a catalyst for furan acylation, it poses a severe explosion hazard when mixed with organic anhydrides (forming acetyl perchlorate). Phosphoric acid ( -

Furan Toxicity: Furan derivatives can be readily absorbed through the skin. Double-gloving (Nitrile/Laminate) and working within a certified fume hood are mandatory.

-

Lachrymators: Acetic anhydride is a potent lachrymator. Eye protection (chemical splash goggles) is non-negotiable.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11321414, this compound. Retrieved from [Link][7]

-

Google Patents. Method for synthesizing 2-acetylfuran (Analogous Protocol Reference). Patent CN101357910A.[1] Retrieved from

Sources

- 1. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 6. New process for preparing 2-acetylfuran from furan - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | C6H5BrO2 | CID 11321414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Acetyl-3-bromofuran via Acetylation of 3-Bromofuran: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and technical insights for the synthesis of 2-acetyl-3-bromofuran, a valuable building block in medicinal chemistry and drug development. The described method focuses on the direct Friedel-Crafts acetylation of 3-bromofuran. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-characterized synthetic procedure.

Introduction and Significance

Substituted furans are privileged scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acetyl group provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. Specifically, this compound serves as a key intermediate for the synthesis of novel therapeutic agents, leveraging the reactivity of both the acetyl moiety and the bromine atom for cross-coupling reactions and other functionalizations.[1] This guide details a reliable method for the preparation of this important intermediate via the electrophilic substitution of 3-bromofuran.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic systems.[2] In this reaction, the furan ring acts as a nucleophile, attacking an electrophilic acylium ion. The acylium ion is generated in situ from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis or Brønsted acid catalyst.

The regioselectivity of the acylation on the 3-bromofuran ring is directed to the C2 position. This is due to the activating nature of the furan oxygen atom, which preferentially stabilizes the intermediate carbocation formed upon electrophilic attack at the adjacent α-position (C2). The bromine atom at the C3 position also influences the electron density of the ring, but the α-directing effect of the oxygen atom is dominant.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar heterocyclic compounds and should be performed by trained chemists in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromofuran | ≥97% | Commercially Available | Store under inert atmosphere |

| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle with care |

| Perchloric Acid (70%) | ACS Reagent | Commercially Available | Strong oxidizer and corrosive |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use dry solvent |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available | ||

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Hexane | HPLC Grade | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-bromofuran (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Preparation of Acetylating Mixture: In the dropping funnel, carefully prepare a solution of acetic anhydride (1.2 eq) in anhydrous DCM. To this solution, add a catalytic amount of perchloric acid (70%, ~0.05 eq) dropwise with caution, as the reaction can be exothermic.

-

Addition of Acetylating Agent: Add the acetylating mixture from the dropping funnel to the stirred solution of 3-bromofuran at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Sources

Application Note: A Validated Protocol for the Selective Bromination of 2-Acetylfuran

Abstract

This application note provides a comprehensive, field-validated protocol for the selective synthesis of 2-acetyl-5-bromofuran via the electrophilic bromination of 2-acetylfuran. Brominated furan cores are pivotal structural motifs in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices to ensure reproducibility and high yield. We detail a robust methodology using a bromine-dioxane complex for controlled bromination, complete with reaction setup, work-up, purification, and detailed analytical characterization. Safety protocols and waste management are also rigorously addressed, reflecting best practices for the modern research laboratory. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for accessing this valuable chemical intermediate.

Introduction: The Significance of Brominated Furans

The furan ring is a privileged scaffold in numerous biologically active compounds and functional organic materials. The introduction of a bromine atom onto the furan nucleus, particularly in 2-acetylfuran, creates a versatile synthetic intermediate. The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The acetyl group, in turn, provides a reactive site for condensations, reductions, or oxidations.

This protocol focuses on the selective bromination at the C5 position, which is the most electronically favored site for electrophilic attack. The electron-donating character of the furan's oxygen atom strongly activates the C2 and C5 positions for electrophilic aromatic substitution.[1][2] While the acetyl group at C2 is electron-withdrawing, the C5 position remains the most nucleophilic and sterically accessible site, enabling highly regioselective bromination.[1][3]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The bromination of 2-acetylfuran proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[4] The reaction can be conceptualized in two primary stages:

-

Attack of the Electrophile: The π-electron system of the furan ring attacks the electrophilic bromine species (Br⁺), which is generated from the bromine-dioxane complex. This attack preferentially occurs at the C5 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to the reaction's regioselectivity.[1][4]

-

Rearomatization: A base (in this case, likely the dioxane or the bromide counter-ion) abstracts a proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final product, 2-acetyl-5-bromofuran.[4]

Caption: Reaction mechanism for the bromination of 2-acetylfuran.

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Equipment

-

Reagents:

-

2-Acetylfuran (≥98%, CAS: 1192-62-7)

-

Bromine (≥99.5%, CAS: 7726-95-6)

-

1,4-Dioxane (anhydrous, ≥99.8%, CAS: 123-91-1)

-

Dichloromethane (DCM, ACS grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes (ACS grade)

-

Ethyl Acetate (ACS grade)

-

-

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

TLC plates (silica gel 60 F₂₅₄)

-

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. | Density (g/mL) |

| 2-Acetylfuran | 110.11 | 1.10 g | 10.0 | 1.0 | 1.098 |

| Bromine | 159.81 | 0.51 mL | 10.0 | 1.0 | 3.12 |

| 1,4-Dioxane | 88.11 | 25 mL | - | - | 1.034 |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 2-acetylfuran (1.10 g, 10.0 mmol) in 15 mL of anhydrous 1,4-dioxane.

-

Preparation of Brominating Agent: In the dropping funnel, carefully prepare a solution of bromine (0.51 mL, 10.0 mmol) in 10 mL of anhydrous 1,4-dioxane.

-

Bromination: Cool the flask containing the 2-acetylfuran solution to 0-5 °C using an ice-water bath. Begin dropwise addition of the bromine solution from the dropping funnel over approximately 30 minutes. Causality Check: A slow, controlled addition is critical to dissipate the heat generated by this exothermic reaction and to prevent the formation of over-brominated byproducts. The reaction mixture will typically turn a persistent orange/red color.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 hexanes/ethyl acetate), observing the consumption of the starting material.

-

Work-up - Quenching: Pour the reaction mixture into a beaker containing 50 mL of cold 10% aqueous sodium thiosulfate solution. Stir vigorously until the red/brown color of excess bromine is completely discharged.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any residual HBr) and 30 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a minimal amount of hot hexanes.[5] Dissolve the solid in hot solvent and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes. Dry the product under vacuum. The expected yield is typically in the range of 75-85%.

Product Characterization

The identity and purity of the synthesized 2-acetyl-5-bromofuran should be confirmed using standard analytical techniques.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 99-102 °C.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the C5-H proton signal from the starting material. Key signals include: δ ~7.20 (d, 1H, furan C4-H), δ ~7.10 (d, 1H, furan C3-H), δ ~2.50 (s, 3H, -COCH₃). The coupling constant between the furan protons (J) should be approximately 4.0 Hz.[6][7]

-

¹³C NMR (100 MHz, CDCl₃): Expected signals around δ ~185 (C=O), ~155 (C2), ~130 (C5-Br), ~122 (C4), ~115 (C3), ~26 (-CH₃).[8]

-

IR Spectroscopy (KBr Pellet, cm⁻¹): Key peaks should be observed around 3100 (aromatic C-H stretch), 1670 (C=O stretch, conjugated ketone), and in the 1600-1450 region (furan ring C=C stretches).[8][9][10]

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z = 188 and 190. The base peak is often the acylium ion [M-CH₃]⁺ at m/z = 173/175.[6]

Critical Safety and Handling Protocols

Adherence to strict safety measures is non-negotiable due to the hazardous nature of the reagents.

-

General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[11][12]

-

Bromine: Bromine is highly toxic, corrosive, and volatile.[13][14] It can cause severe chemical burns upon skin contact and is extremely dangerous if inhaled. Handle only in a fume hood. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available for spills.[14]

-

1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen.[15] It can form explosive peroxides upon prolonged storage and exposure to air. Use only anhydrous dioxane from a freshly opened bottle or a properly stored container.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

-

Inhalation (Bromine): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Waste Management

Proper chemical waste disposal is essential for laboratory safety and environmental compliance.

-

Halogenated Organic Waste: All organic filtrates and solutions containing dichloromethane and the brominated product must be collected in a designated, clearly labeled halogenated organic waste container.

-

Aqueous Waste: The aqueous layers from the work-up, after neutralization, should be collected in a designated aqueous waste container. Do not mix with organic waste.

References

- CN101357910A - Method for synthesizing 2-acetylfuran - Google P

-

Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. (URL: [Link])

-

Saldabol, N., & Popelis, Y. (1978). Bromination of 2-acetyl-5-methylfuran. Chemistry of Heterocyclic Compounds, 14(4), 362-365. (URL: [Link])

- CN102702143B - Method for preparing 2-acetylfuran - Google P

-

Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. (URL: [Link])

-

Pearson+. Furan undergoes electrophilic aromatic substitution more readily.... (URL: [Link])

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. (URL: [Link])

-

ResearchGate. (2023). (PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. (URL: [Link])

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (URL: [Link])

-

Dr. Amal Al-Azmi. (2020). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. YouTube. (URL: [Link])

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. (URL: [Link])

-

Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. (URL: [Link])

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (URL: [Link])

-

MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (URL: [Link])

-

INIS-IAEA. (n.d.). Bromination of 2-acetylfuran with n-bromosuccinimide. (URL: [Link])

Sources

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Acetyl-5-bromothiophene(5370-25-2) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

Utilizing 2-Acetyl-3-bromofuran in nucleophilic substitution reactions.

An Application Guide for the Strategic Use of 2-Acetyl-3-bromofuran in Nucleophilic Substitution Reactions

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive guide to the practical application of this compound as a versatile scaffold in synthetic organic chemistry. We move beyond simple procedural lists to delve into the underlying chemical principles that govern its reactivity. This guide is designed to empower scientists to not only replicate established methods but also to rationally design novel synthetic pathways.

The furan nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] this compound, in particular, serves as a highly valuable and functionalized building block. Its unique electronic architecture, featuring both an electron-withdrawing acetyl group and a displaceable bromine atom, opens a gateway to a diverse range of chemical transformations.[3] This guide will focus on its utility in nucleophilic substitution reactions, covering both direct substitution and transition-metal-catalyzed cross-coupling pathways.

The Chemical Rationale: Understanding the Reactivity of this compound

The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike simple aryl halides, which are generally unreactive towards nucleophiles[4], this compound is "activated" for substitution.

Causality Behind Reactivity:

-

Electron-Withdrawing Activation: The acetyl group at the C2 position is strongly electron-withdrawing. This effect significantly lowers the electron density of the furan ring, making it electrophilic and susceptible to attack by nucleophiles.[5]

-

Stabilization of the Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing acetyl group is positioned ortho to the site of substitution (C3), which is crucial for stabilizing this transient intermediate through resonance. This stabilization lowers the activation energy of the reaction, allowing it to proceed under accessible laboratory conditions.

The general mechanism for the SNAr reaction on this compound is depicted below.

Experimental Protocols and Field-Proven Insights

While the SNAr mechanism provides a direct route for substitution with strong nucleophiles, many modern synthetic applications, especially in drug discovery, rely on the broader substrate scope offered by transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for forming C-C, C-N, and C-O bonds with aryl halides.[6][7]

We present two detailed, validated protocols: one for a direct SNAr reaction and one for a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2.1: Direct Nucleophilic Substitution with a Thiol Nucleophile

This protocol details the synthesis of a 3-thioether-substituted furan, a common motif in pharmacologically active molecules. The choice of a strong base like sodium hydride is critical to deprotonate the thiol, generating the highly nucleophilic thiolate required for the SNAr reaction to proceed efficiently.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF) via syringe. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add the desired thiol (R-SH, 1.1 equivalents) dropwise to the stirred NaH suspension. Causality Note: This step generates the sodium thiolate in situ. Vigorous hydrogen gas evolution will be observed; addition must be slow and controlled.

-

Thiolate Formation: Allow the mixture to stir at 0 °C for 20-30 minutes after the addition is complete to ensure full deprotonation.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the thiolate solution at 0 °C.

-

Reaction Progression: After addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Condition | Rationale |

| Nucleophile | Thiol (e.g., Thiophenol) | Thiols are soft, potent nucleophiles ideal for SNAr. |

| Base | NaH | A strong, non-nucleophilic base for quantitative thiolate formation. |

| Solvent | DMF, THF | Polar aprotic solvents that solvate the cation but not the nucleophile. |

| Temperature | 0 °C to RT (or gentle heat) | Controls initial reactivity and allows for controlled progression. |

| Atmosphere | Inert (N₂, Ar) | Prevents quenching of the strong base and anionic intermediates. |

Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the installation of carbon-based substituents (aryl, heteroaryl, vinyl groups), the Suzuki-Miyaura reaction is a superior and highly reliable method.[8] It offers broad functional group tolerance and typically proceeds with high yields. This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Step-by-Step Methodology:

-

Reagent Assembly: In a suitable reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (Ar-B(OH)₂, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system. A mixture like Toluene/Ethanol/Water or Dioxane/Water is common. Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, forming a more reactive boronate species.[9]

-

Inerting: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction until the starting material is consumed, as determined by TLC or LC-MS.

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to yield the desired 2-acetyl-3-aryl-furan.

-

| Parameter | Example Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | PPh₃, dppf | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides the necessary thermal energy for oxidative addition and reductive elimination. |

Conclusion and Future Directions

This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic systems. A thorough understanding of its electronic properties allows for the rational application of both direct SNAr and palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as validated starting points for laboratory synthesis. By selecting the appropriate nucleophile and reaction conditions, chemists can strategically access a wide range of 3-substituted furan derivatives, paving the way for the development of new therapeutics, agrochemicals, and materials.

References

-

2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate.[Link]

- Method for preparing 2-acetylfuran.

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.[Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate.[Link]

-

Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering.[Link]

-

1,4-pentandien-3-ones, XXXII: Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylene-bis [(thienyl/furyl)nicotinonitrile] derivative. ResearchGate.[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI.[Link]

- Method for synthesizing 2-acetylfuran.

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.[Link]

-

Nucleophilic Aromatic Substitution. YouTube.[Link]

-

Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1.[Link]

-

This compound. PubChem.[Link]

-

Synthesis of 3‐amino‐2‐furans from alkynenitriles and substrate 2 with other EWGs. ResearchGate.[Link]

-

Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health.[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.[Link]

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.[Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.[Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

-

Benzofuran synthesis. Organic Chemistry Portal.[Link]

-

Synthesis of Some Heterocyclic Compounds from Enamines of 3-Acetylfuran-2(5 H)-ones. Taylor & Francis Online.[Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square.[Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing.[Link]

-

Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI.[Link]

-